1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Overview
Description
1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as BDMP, is a chemical compound that belongs to the family of chalcones. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. BDMP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Synthesis and Structural Properties
- Synthesis Techniques : This compound can be synthesized through various methods. For instance, it's involved in the synthesis of 3-allylchromones, homoisoflavones, and bischromones, offering a route to diverse chemical structures (Panja, Maiti, & Bandyopadhyay, 2010).
- Proton Acceptance : Due to its terminal dimethylamino groups, this compound is a strong proton acceptor. Its intra- and intermolecular hydrogen bonds have been studied using structural techniques (Pleier, Herdtweck, Mason, & Thiel, 2003).
- Molecular Structure Analysis : The compound's molecular structure, featuring a planar prop-2-en-1-one unit, has been analyzed through crystallographic studies (Suwunwong et al., 2009).
Chemical and Spectroscopic Studies
- Spectroscopic and Quantum Chemistry Investigations : The bromo-based thiophen chalcone derivative, a related compound, has been explored through spectroscopy and quantum chemistry methods, highlighting its electronic and vibrational properties (Ramesh et al., 2020).
- Optical Material Synthesis : The compound has been used in the synthesis of organic nonlinear optical materials, revealing its potential in photonic applications (Asiri et al., 2016).
- Fluorophore Synthesis : It's been utilized in synthesizing fluorophores demonstrating solvatochromic properties, which could have applications in sensing and probing environmental changes (Khan, Asiri, & Aqlan, 2016).
Applications in Crystallography and Nonlinear Optics
- Crystal Growth Studies : The compound has been involved in studies focusing on the growth of crystals with significant third-order nonlinear optical properties, indicating its relevance in material science and photonics (Kumar, Janardhana, & Crasta, 2014).
- Nonlinear Optical Absorption : Chalcone derivatives of this compound exhibit properties like saturable and reverse saturable absorption, making them candidates for optical device applications (Rahulan et al., 2014).
Miscellaneous Studies
- Enaminone Complexes : This compound has been synthesized and chelated with various metals, examining its bioactivity against bacteria and fungi, suggesting its potential in bioactive studies (Jeragh & Elassar, 2015).
properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBICCVMQKCGCST-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420819 | |
Record name | (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
1203648-40-1 | |
Record name | (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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